dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Description
The compound dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) (CAS: 2132978-44-8), commercially designated as EPhos Pd G4, is a palladium-based precatalyst widely employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Its structure comprises:
- A bulky phosphine ligand (dicyclohexyl-[2-propan-2-yloxy-6-(2,4,6-triisopropylphenyl)phenyl]phosphanium) to stabilize the palladium center and enhance catalytic activity.
- A methanesulfonate counterion (methanesulfonic acid) for solubility and reactivity modulation.
- A palladium-azaanide complex (methyl-(2-phenylphenyl)azanide; palladium(2+)) that facilitates oxidative addition and transmetallation steps .
Key properties include:
Properties
Molecular Formula |
C50H71NO4PPdS+ |
|---|---|
Molecular Weight |
919.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:
Formation of the Grignard Reagent: The process begins with the preparation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene and magnesium in anhydrous tetrahydrofuran.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromo-1-chlorobenzene to form a diaryl compound.
Phosphine Ligand Formation: The diaryl compound is treated with dicyclohexylchlorophosphine in the presence of a copper(I) chloride catalyst to form the desired phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in stainless steel reactors under an inert atmosphere to prevent oxidation. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is prominently used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination
Common Reagents and Conditions
Reagents: Common reagents include palladium(II) acetate, aryl halides, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds .
Scientific Research Applications
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:
Biology: The compound is explored for its potential in synthesizing biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and advanced materials
Mechanism of Action
The compound exerts its effects by coordinating with palladium centers, forming a stable complex. This complex facilitates the activation of aryl halides and other substrates, promoting their coupling with nucleophiles. The phosphine ligand’s bulky structure provides steric hindrance, enhancing the selectivity of the catalytic process .
Comparison with Similar Compounds
Comparison with Similar Palladium Precatalysts
Structural and Functional Analogues
The following table summarizes critical differences between EPhos Pd G4 and analogous palladium catalysts:
Performance Metrics
- Catalytic Efficiency: EPhos Pd G4 exhibits superior turnover numbers (TONs) in aryl etherifications compared to PCy3 Pd G4 due to its balanced steric and electronic profile .
- Substrate Scope : Unlike XPhos Pd G3, which excels with aryl chlorides, EPhos Pd G4 is optimal for bromides and triflates .
- Thermal Stability : SPhos Pd G4 outperforms EPhos Pd G4 in high-temperature reactions (>100°C) owing to its methoxy groups .
Spectroscopic and Analytical Data
- ³¹P NMR Shifts :
- Carbon Content : EPhos Pd G4 (58.8–71.9%) vs. PCy3 Pd G4 (54.7–61.1%), indicating higher ligand complexity .
Industrial Relevance
- EPhos Pd G4 is preferred in pharmaceutical synthesis for its reproducibility in API (Active Pharmaceutical Ingredient) scale-ups .
- RockPhos Pd G3 dominates in agrochemical production for couplings involving heterocyclic amines .
Critical Research Findings
- Ligand Steric Effects : The triisopropylphenyl group in EPhos Pd G4 reduces decomposition pathways by shielding the palladium center, a feature absent in less bulky analogues like SPhos .
- Counterion Role : Methanesulfonate in EPhos Pd G4 enhances solubility in toluene/THF mixtures, whereas chloride-based precatalysts (e.g., trans-dichloridobis[dicyclohexylphosphine]palladium(II)) require polar aprotic solvents .
- Gen. 4 vs. Gen. 3 Catalysts: Fourth-generation catalysts (e.g., EPhos Pd G4) incorporate methylamino groups, improving catalyst activation rates by 30–50% compared to third-generation systems .
Biological Activity
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) is a complex organic compound that integrates various functional groups and metal coordination. This compound is notable for its potential applications in catalysis and organic synthesis, particularly due to the presence of palladium(2+), which is widely used in cross-coupling reactions.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 600.8 g/mol. Its structure includes a phosphonium ion, which enhances its reactivity in various chemical processes. The IUPAC name reflects its complex arrangement of phenyl and cyclohexyl groups, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C39H53O3P |
| Molecular Weight | 600.8 g/mol |
| IUPAC Name | Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) |
| CAS Number | Not specified |
Biological Activity
The biological activity of this compound primarily derives from its role as a phosphine ligand in catalytic processes. Phosphines are known to influence biological systems by participating in the synthesis of biologically active molecules, including pharmaceuticals.
The mechanism by which this compound exerts its biological effects involves the formation of stable complexes with transition metals like palladium. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy required for chemical reactions.
Applications in Research
-
Catalysis : The compound is utilized in various catalytic reactions, including:
- Cross-Coupling Reactions : Such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Synthesis of Biologically Active Molecules : The ability to form stable complexes allows for the efficient production of compounds with potential therapeutic effects.
- Pharmaceutical Development : The integration of this compound in drug synthesis pathways has been explored due to its ability to enhance reaction efficiency and selectivity.
Case Studies
Several studies have highlighted the effectiveness of phosphine ligands like dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium in catalyzing reactions that lead to biologically significant compounds:
- Study on Antipsychotic Activity : Research indicated that certain derivatives of phosphine ligands exhibit selectivity towards serotonin receptors, potentially leading to new antipsychotic drugs .
- Synthesis of Complex Organic Molecules : A study demonstrated the use of this compound in synthesizing novel compounds with targeted biological activity, showcasing its versatility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
